molecular formula C13H22N2O4 B14685470 [2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid CAS No. 25385-11-9

[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid

Cat. No.: B14685470
CAS No.: 25385-11-9
M. Wt: 270.32 g/mol
InChI Key: HXTFJGSIQKHAAU-UHFFFAOYSA-N
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Description

[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylpentanol and propargylamine. The synthesis process may involve the following steps:

    Esterification: The alcohol group of 2,4-dimethylpentanol is esterified with a suitable carboxylic acid derivative.

    Carbamoylation: The ester is then reacted with propargylamine to introduce the prop-2-ynylcarbamoyloxymethyl group.

    Hydrolysis: The final step involves hydrolyzing the ester to yield the carbamic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamic acid group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the carbamic acid group.

Scientific Research Applications

[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • [2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamate
  • [2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]urea

Uniqueness

Compared to similar compounds, [2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid has unique structural features that influence its reactivity and applications. The presence of the carbamic acid group provides distinct chemical properties and potential biological activities.

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

25385-11-9

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid

InChI

InChI=1S/C13H22N2O4/c1-5-6-14-12(18)19-9-13(4,7-10(2)3)8-15-11(16)17/h1,10,15H,6-9H2,2-4H3,(H,14,18)(H,16,17)

InChI Key

HXTFJGSIQKHAAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(CNC(=O)O)COC(=O)NCC#C

Origin of Product

United States

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